n-Hexyl 1-Ethylbutyl Phthalate
Description
Properties
Molecular Formula |
C₂₀H₃₀O₄ |
|---|---|
Molecular Weight |
334.45 |
Synonyms |
1,2-Benzenedicarboxylic Acid 1-Hexyl 2-(1-Ethylbutyl) Ester; |
Origin of Product |
United States |
Advanced Analytical Methodologies for Detection and Quantification of N Hexyl 1 Ethylbutyl Phthalate
Chromatographic Techniques in Phthalate (B1215562) Analysis
Chromatography is a fundamental technique for the separation of phthalates from complex mixtures. Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are the most commonly employed methods, often coupled with mass spectrometry (MS) for definitive identification and quantification.
GC-MS is a powerful and widely used technique for the analysis of volatile and semi-volatile compounds like phthalates due to its high resolution, sensitivity, and specificity. gcms.cz The optimization of GC-MS parameters is crucial for achieving reliable and accurate results for n-Hexyl 1-Ethylbutyl Phthalate.
The choice of the gas chromatography column's stationary phase is a critical parameter for the successful separation of phthalates, including this compound, from other congeners and matrix components. gcms.cz Due to the structural similarity among different phthalates, achieving baseline separation can be challenging.
Several types of stationary phases have been evaluated for phthalate analysis, with the most common being 5-type (5% diphenyl/95% dimethyl polysiloxane), XLB-type, and 35-type phases. gcms.cz A comparison of different stationary phases for the separation of a range of phthalates demonstrates that columns like Rtx-440 and Rxi-XLB can provide good resolution for a large number of these compounds. gcms.cz For instance, a study comparing seven different stationary phases for the analysis of 37 phthalates showed that Rtx-440 and Rxi-XLB columns were able to separate 34 of the 40 total peaks. gcms.cz
Table 1: Comparison of GC Stationary Phase Performance for Phthalate Separation
| Stationary Phase | Column Type | General Performance Characteristics | Reference |
| Rtx-440 | Mid-polarity | Recommended for overall analysis speed and high degree of target analyte separation. | gcms.cz |
| Rxi-XLB | Low-polarity | Recommended for overall analysis speed and high degree of target analyte separation. | gcms.cz |
| Rxi-5ms | Low-polarity | Commonly used for phthalate analysis. | gcms.cz |
| Rtx-50 | Mid-polarity | Commonly used for phthalate analysis. | gcms.cz |
| Rxi-35Sil MS | Mid-polarity | Commonly used for phthalate analysis. | gcms.cz |
The selection of an appropriate stationary phase for this compound would involve considering its polarity and potential for interaction with the column chemistry to ensure optimal separation from other phthalates that may be present in the sample.
Electron Impact Ionization (EI) is the most common ionization technique used in GC-MS for the analysis of phthalates. In EI, the sample molecules are bombarded with high-energy electrons (typically 70 eV), causing fragmentation.
The mass spectrum of phthalates under EI conditions is characterized by a few common features. For many 1,2-benzenedicarboxylic acid esters with saturated alkyl side chains, the most intense peak (base peak) in the mass spectrum is observed at a mass-to-charge ratio (m/z) of 149. amazonaws.com This ion corresponds to the protonated phthalic anhydride fragment. The molecular ion peak is often weak or absent in the EI spectra of phthalates. amazonaws.com
For this compound, the interpretation of the mass spectrum would involve identifying the characteristic m/z 149 fragment. Additionally, other fragment ions would provide structural information about the two different alkyl side chains (n-hexyl and 1-ethylbutyl). The fragmentation pattern would likely show ions corresponding to the loss of these alkyl groups. For example, the fragmentation of a heptylmethyl phthalate has been observed to show fragments at m/z 180 and 207, indicative of the cleavage of the alkyl chain. jofamericanscience.org A similar fragmentation pattern would be expected for this compound, allowing for its identification.
Gas Chromatography with Electron Capture Detection (GC-ECD) is another technique that can be used for the analysis of phthalates. redalyc.org The ECD is a highly sensitive detector for electrophilic compounds, particularly those containing halogens. While phthalates are not halogenated, they do exhibit a response on an ECD, making this a viable technique for their trace analysis. redalyc.orgresearchgate.net
The sensitivity of GC-ECD for phthalates can be influenced by the level of interferences from the sample matrix. epa.gov Therefore, sample cleanup is often necessary to achieve low detection limits. epa.gov In a comparison of GC/MS and GC/ECD for the determination of phthalates in polymer materials, the limits of detection (LOD) for the GC/ECD method were found to be in the range of 2.97 µg/mL to 4.29 µg/mL, which was lower than the LODs for the GC/MS method in that particular study. redalyc.org This highlights the enhanced sensitivity that GC-ECD can offer for certain applications. However, it is important to note that GC-ECD is less specific than GC-MS, and confirmation of the analyte's identity may require a secondary method.
While GC-MS is generally preferred for its chromatographic resolution of phthalates, High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) serves as a valuable alternative, particularly for the analysis of less volatile or thermally labile phthalates. gcms.cz
A fast and sensitive LC-MS/MS method has been developed for the analysis of 22 phthalates using a simple extraction and a C18 column. sciex.com For the analysis of a structurally similar compound, hexyl isooctyl phthalate, a reverse-phase HPLC method has been described using a mobile phase of acetonitrile, water, and an acid modifier. sielc.com For mass spectrometry compatible applications, formic acid is typically used as the modifier. sielc.com
The use of tandem mass spectrometry (MS/MS) with techniques like Multiple Reaction Monitoring (MRM) can significantly enhance the selectivity and sensitivity of the analysis, allowing for the detection of phthalates at very low concentrations. sciex.com The precursor ion for many phthalates in positive ion mode electrospray ionization (ESI) is the protonated molecule [M+H]+. sciex.com The subsequent fragmentation of this precursor ion produces characteristic product ions, such as the protonated phthalic acid (m/z 167) and phthalic anhydride (m/z 149), which can be used for quantification and confirmation. sciex.com
Gas Chromatography-Mass Spectrometry (GC-MS) Optimization and Application
Sample Preparation and Extraction Techniques for Diverse Environmental Matrices
The preparation of samples prior to chromatographic analysis is a critical step to ensure the accuracy and reliability of the results for this compound. The choice of extraction technique depends on the nature of the sample matrix.
For solid samples such as polymers and plastics, a common approach involves physically reducing the sample size by cutting, drilling, or grinding to increase the surface area for extraction. cornerstoneanalytical.com The phthalates are then extracted using a suitable solvent, such as a mixture of hexanes and acetone, often with the aid of sonication or heating to maximize extraction efficiency. cornerstoneanalytical.com
For aqueous samples like bottled water, liquid-liquid extraction (LLE) is a frequently used technique. oup.com A mixture of methylene chloride and petroleum ether has been found to be effective for the selective extraction of a range of phthalates from water samples. oup.com Solid-phase extraction (SPE) is another common technique for isolating phthalates from aqueous matrices. oup.com
In the analysis of food samples, n-hexane has been used as the extraction solvent for both liquid and solid matrices. core.ac.uk For non-alcoholic beverages, a liquid-liquid extraction method followed by GC-MS/MS analysis has been optimized, demonstrating good recoveries for ten different phthalates. nih.gov
It is crucial to be aware of potential contamination during sample preparation, as phthalates are ubiquitous in laboratory environments. The use of phthalate-free labware and high-purity solvents is essential to minimize background levels and ensure accurate quantification.
Solid-Liquid Extraction (SLE) and Solvent Selection
Solid-Liquid Extraction (SLE) is a widely employed sample preparation technique for isolating phthalates from solid and semi-solid matrices. A common variant, solid-supported liquid-liquid extraction (SLE), utilizes a high-purity, inert diatomaceous earth sorbent. This material facilitates the extraction of analytes from an aqueous sample phase into an immiscible organic solvent. The choice of solvent is a critical parameter that dictates the extraction efficiency. For phthalate analysis, various organic solvents are considered, with the selection depending on the specific properties of the target analyte and the sample matrix.
In comparative studies of extraction methods, SLE has demonstrated advantages over traditional liquid-liquid extraction (LLE). For instance, when analyzing personal care products, SLE methods have shown superior accuracy and precision, particularly at low analyte concentrations. The resulting chromatograms from SLE extracts are often cleaner, with fewer interferences compared to those obtained by LLE agilent.com.
The selection of an appropriate extraction solvent is crucial for achieving high recovery of phthalates. Methanol, acetonitrile, and n-hexane are commonly evaluated for this purpose. In studies optimizing the extraction of multiple phthalate esters, methanol has been shown to yield the highest intensities for a broad range of these compounds researchgate.net. The optimization process often involves comparing the recovery rates obtained with different solvents under identical conditions to identify the most effective one for the analyte of interest.
Table 1: Comparison of Extraction Solvents for Phthalate Esters
| Solvent | Relative Extraction Efficiency | Key Considerations |
|---|---|---|
| Methanol | High | Effective for a broad range of phthalates. |
| Acetonitrile | Moderate to High | Can provide comparable results to methanol. |
| n-Hexane | Variable | Performance depends on the specific phthalate and matrix. |
This table is generated based on findings for a range of phthalate esters and serves as a general guideline.
Solid Phase Microextraction (SPME) and Hollow Fiber-SPME Methodologies
Solid Phase Microextraction (SPME) is a solvent-free, sensitive, and versatile sample preparation technique that integrates sampling, extraction, concentration, and sample introduction into a single step. It is particularly well-suited for the analysis of phthalates in liquid samples such as water. The method involves exposing a fused-silica fiber coated with a polymeric stationary phase to a sample. The analytes partition from the sample matrix into the fiber coating.
The choice of fiber coating is critical for the selective extraction of phthalates. Commonly used fibers include polyacrylate and polydimethylsiloxane/divinylbenzene (PDMS/DVB) nih.govresearchgate.net. The 85-micrometer polyacrylate fiber, for instance, has been effectively used for the determination of several phthalate esters in water samples when coupled with gas chromatography-mass spectrometry (GC-MS) nih.govresearchgate.net.
Hollow Fiber-SPME (HF-SPME) is an advancement of the traditional SPME technique. It employs a porous hollow fiber membrane to protect the solid-phase coating, which enhances the method's robustness when analyzing complex matrices. Polysulfone (PSF) hollow fibers have been successfully used as the extraction element for the direct adsorption of phthalate esters from water samples nih.gov. This technique has been shown to be comparable in performance to conventional SPME but offers the advantage of eliminating analyte carry-over between analyses nih.gov.
Optimization of Extraction Efficiencies Across Different Media
Achieving high and reproducible extraction efficiencies for this compound across diverse media requires the systematic optimization of several experimental parameters. Key factors that influence the extraction process include the choice of extraction solvent, temperature, time, and the composition of any conditioning and elution solvents used in solid-phase extraction (SPE) techniques.
For SPE methods, such as those using hydrophilic-lipophilic balance (HLB) cartridges, the optimization process involves evaluating various conditioning solvents to ensure the best retention of the analyte on the sorbent. The type and volume of the elution solvent are then optimized to achieve the highest possible recovery of the target phthalates dergipark.org.tr. Studies have shown that acidified elution solvents can be more effective at disrupting the interactions between phthalates and the sorbent material, leading to improved recovery dergipark.org.tr.
Temperature is another critical parameter, particularly in liquid extraction methods. Optimizing the extraction temperature can significantly enhance the recovery of phthalate esters. For example, in some applications, an extraction temperature of 30°C has been found to yield significantly higher intensities of various phthalates compared to other temperatures researchgate.net. The duration of the extraction is also optimized to ensure that equilibrium is reached and the maximum amount of the analyte is transferred from the sample to the extraction phase researchgate.netnih.gov.
Table 2: Parameters for Optimization of Phthalate Extraction
| Parameter | Typical Range/Options | Influence on Efficiency |
|---|---|---|
| Solvent Type | Methanol, Acetonitrile, n-Hexane | Affects analyte solubility and recovery. |
| Extraction Temperature | 25°C - 60°C | Influences partitioning and diffusion rates. |
| Extraction Time | 15 - 60 minutes | Determines the extent of analyte transfer. |
| Conditioning Solvents (SPE) | Methanol, Water, Acidified Solutions | Prepares the sorbent for optimal analyte retention. |
| Elution Solvents (SPE) | Acetonitrile, Formic Acid Mixtures | Affects the desorption of the analyte from the sorbent. |
Mitigation of Background Contamination in Laboratory Procedures
A significant challenge in the trace analysis of phthalates, including this compound, is the ubiquitous presence of these compounds in the laboratory environment, which can lead to background contamination and compromise the accuracy of results. Common sources of contamination include laboratory air, solvents, reagents, and consumables such as glassware, plastic syringes, and pipette tips nih.govresearchgate.net.
Effective mitigation strategies are essential for minimizing background contamination. A primary source of contamination is laboratory air, from which phthalates can be absorbed onto the surfaces of glassware nih.gov. Therefore, meticulous cleaning of all glassware is crucial. A common procedure involves soaking and washing glassware in acetone, followed by drying in an oven at a high temperature (e.g., 140°C) for several hours mdpi.com.
Reagents and solvents can also introduce phthalate contamination. For instance, sodium chloride, often used to adjust the ionic strength of samples, can be a source of contamination. Heating reagents like sodium chloride at high temperatures can help to remove volatile and semi-volatile organic contaminants mdpi.com. Solvents can be cleaned by passing them through a column of aluminum oxide, which can be permanently left in the solvent reservoirs to continuously remove contaminants nih.gov.
The use of plastic laboratory consumables should be minimized, as they can leach phthalates into samples. When their use is unavoidable, they should be thoroughly tested for potential leaching. High-temperature bake-out processes can also be employed to remove phthalates from materials used in extraction procedures researchgate.net. Conducting sample preparation in a controlled environment, such as a laminar flow hood, can further reduce airborne contamination researchgate.net.
Method Validation and Quality Assurance in this compound Analysis
Method validation and robust quality assurance protocols are fundamental to ensuring the reliability and accuracy of analytical data for this compound. These processes establish the performance characteristics of the analytical method and provide a framework for monitoring its ongoing performance.
Determination of Method Detection Limits (MDLs) and Quantitation Limits (EQLs)
The Method Detection Limit (MDL) is defined as the minimum concentration of a substance that can be measured and reported with 99% confidence that the analyte concentration is greater than zero. The Estimated Quantitation Limit (EQL), also known as the Limit of Quantitation (LOQ), is the lowest concentration of an analyte that can be reliably quantified with acceptable precision and accuracy.
For phthalates, MDLs and EQLs are highly dependent on the analytical technique and the sample matrix. For example, using gas chromatography with an electron capture detector (GC/ECD), MDLs for various phthalates in a water matrix can be in the low microgram-per-liter (µg/L) range epa.gov. Advanced techniques like SPME coupled with gas chromatography-mass spectrometry (GC-MS) can achieve even lower detection limits, often in the nanogram-per-liter (ng/L) range for water samples nih.govresearchgate.net.
The determination of MDLs typically involves the analysis of multiple replicates of a sample spiked with the analyte at a low concentration. The standard deviation of these measurements is then used to calculate the MDL. It is important to note that MDLs are specific to the matrix in which they were determined, as interferences in the sample can affect the ability to detect the analyte epa.gov.
Table 3: Typical Detection and Quantitation Limits for Phthalates in Water
| Analytical Method | Typical MDL Range (µg/L) | Typical EQL/LOQ Range (µg/L) |
|---|---|---|
| GC/ECD | 0.6 - 2.6 | Varies by matrix |
| SPME-GC-MS | 0.006 - 0.17 | 0.02 - 10 |
| UHPLC-UV | ~0.05 (for some phthalates) | Varies by analyte |
These values are indicative and can vary based on the specific phthalate, instrument, and matrix.
Evaluation of Matrix Effects and Interferences in Complex Samples
Matrix effects pose a significant challenge in the analysis of trace levels of this compound, particularly in complex samples such as biological fluids, soils, and consumer products. These effects occur when co-extracting compounds from the sample matrix interfere with the ionization or detection of the target analyte, leading to either suppression or enhancement of the analytical signal nih.gov. This can result in inaccurate quantification.
The evaluation of matrix effects is a critical component of method validation. It is often assessed by comparing the response of the analyte in a pure solvent standard to its response in a sample matrix spiked with the same concentration of the analyte. A significant difference between these responses indicates the presence of matrix effects.
Several strategies can be employed to mitigate matrix effects. These include optimizing the sample preparation and clean-up procedures to remove interfering compounds, refining chromatographic conditions to separate the analyte from matrix components, and using corrective calibration methods nih.gov. For instance, the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) sample preparation method, which involves an extraction and clean-up step, has been shown to be effective for the analysis of phthalates in complex matrices researchgate.net. In some cases, matrix effects can be positive, leading to an overestimation of the analyte concentration if not properly accounted for researchgate.net. The use of matrix-matched calibration standards or isotope-labeled internal standards can also help to compensate for matrix effects and improve the accuracy of quantification.
Application of Internal Standards and Surrogate Analytes
In the quantitative analysis of this compound, the use of internal standards and surrogate analytes is a critical practice to ensure accuracy and precision. These compounds are essential for correcting variations that can occur during sample preparation, extraction, and instrumental analysis. An internal standard is a compound with similar chemical and physical properties to the analyte of interest, which is added at a known concentration to both the calibration standards and the samples before analysis. epa.govshimadzu.com Its purpose is to compensate for any loss of analyte during sample processing and to correct for fluctuations in instrument response. nih.gov
Surrogate analytes, often isotopically labeled versions of the target analyte (e.g., deuterium-labeled), are added to samples before extraction. nih.govresearchgate.net They provide a measure of the efficiency of the sample preparation and extraction steps for each individual sample. nih.gov The recovery of the surrogate is used to correct the final calculated concentration of the native analyte. This approach is particularly valuable when a true blank matrix, completely free of the target analyte, is unavailable, which is a common challenge in phthalate analysis due to their ubiquitous nature. nih.govresearchgate.net The use of a surrogate analyte to construct the calibration line has been shown to be a reliable and feasible approach, especially for determining trace levels of phthalates. nih.gov
For the analysis of phthalate esters, a range of compounds have been successfully employed as internal standards and surrogates. Benzyl (B1604629) benzoate is a commonly used internal standard. epa.govcloudfront.net Isotopically labeled phthalates, such as diethyl phthalate-d4 and bis(2-ethylhexyl) phthalate-d4, are frequently used as both internal and surrogate standards. nih.gov Other suggested surrogates for phthalate analysis by gas chromatography (GC) methods include diphenyl phthalate, diphenyl isophthalate, and dibenzyl phthalate. epa.gov The selection of an appropriate standard is crucial and depends on the specific analytical method and the matrix being analyzed. The key is that the standard does not naturally occur in the samples and does not interfere with the quantification of the target analytes.
Table 1: Examples of Internal Standards and Surrogates in Phthalate Analysis
| Compound Type | Compound Name | Typical Application | Reference |
|---|---|---|---|
| Internal Standard | Benzyl Benzoate | GC-MS, GC-ECD | epa.govcloudfront.net |
| Internal/Surrogate Standard | Diethyl Phthalate-d4 | GC-MS | nih.gov |
| Internal/Surrogate Standard | bis(2-Ethylhexyl) Phthalate-d4 | GC-MS | nih.gov |
| Internal/Surrogate Standard | Di-n-butyl Phthalate-d4 | GC-MS | nih.govoiv.int |
| Surrogate Standard | Diphenyl Phthalate | GC-ECD | epa.gov |
| Surrogate Standard | Di-n-hexyl-phthalate-d4 | GC-MS | nih.gov |
Emerging Analytical Approaches for Trace Level Detection
The growing need to detect and quantify this compound at increasingly lower concentrations has spurred the development of emerging and highly sensitive analytical techniques. These approaches aim to overcome the limitations of traditional methods, particularly in dealing with complex matrices and minimizing sample contamination, which is a significant challenge in trace phthalate analysis. researchgate.net
One powerful emerging technique is the on-line coupling of liquid chromatography with gas chromatography (LC-GC). mdpi.comconicet.gov.ar A fully automated on-line LC-GC system, utilizing a Through Oven Transfer Adsorption Desorption (TOTAD) interface, allows for the direct injection of filtered samples. mdpi.comconicet.gov.ar The LC component effectively separates the target analytes from matrix interferences, after which specific fractions are transferred to the GC-MS for quantification. mdpi.comconicet.gov.ar This method significantly reduces sample handling, minimizes the use of solvents, and enhances sensitivity, achieving low limits of detection (LOD) in the sub-µg/L range for various phthalates. mdpi.com
Thermal desorption (TD) coupled with gas chromatography-mass spectrometry (GC-MS) represents another advanced approach, particularly for air sample analysis. sepscience.com TD is a solvent-free pre-concentration technique that allows for the analysis of volatile and semi-volatile organic compounds. sepscience.com It overcomes many disadvantages of traditional solvent extraction methods by concentrating analytes from a sample into a small volume of carrier gas, which maximizes sensitivity and allows for detection at parts-per-billion (ppb) levels or lower. sepscience.com
Furthermore, advancements in GC-MS technology itself are contributing to trace-level detection. The use of hydrogen as a carrier gas instead of the more common helium is gaining traction. agilent.com While requiring careful optimization and potentially specific hardware configurations like a HydroInert source to prevent analyte hydrogenation, this approach can decrease analysis time while maintaining or even improving chromatographic performance. agilent.com High-resolution analytical approaches combined with novel extraction procedures are continually being developed to provide comprehensive quantification of phthalates at trace levels in various environmental and food matrices. nih.gov
Table 2: Comparison of Emerging Analytical Methods for Phthalate Detection
| Analytical Method | Key Features | Reported Limits of Detection (LOD) for various Phthalates | Reference |
|---|---|---|---|
| On-line LC-GC-MS (TOTAD) | Fully automated, minimal sample pretreatment, reduced contamination risk. | 0.1 µg/L (DEHP) to 1.4 µg/L (DMP) | mdpi.com |
| Thermal Desorption (TD)-GC-MS | Solvent-free pre-concentration, high sensitivity for air analysis. | Detection at ppb level or below. | sepscience.com |
| Large Volume Injection (LVI)-GC-MS | Enables analysis of phthalates at sub-µg/L levels in water. | 3 ng/L (BzBP) to 45 ng/L (DiNP/DiDP) | researchgate.net |
| GC-MS with Hydrogen Carrier Gas | Faster analysis times, potential for reduced EI source cleaning. | Comparable performance to Helium carrier gas. | agilent.com |
No Environmental Occurrence Data Found for this compound
Despite a comprehensive search of scientific databases and environmental literature, no specific data regarding the environmental occurrence and spatial distribution of this compound could be located. Extensive searches were conducted for this specific phthalate ester, as well as for potential synonyms and broader chemical categories that might include it.
The search encompassed various environmental compartments as outlined in the query, including aquatic and terrestrial ecosystems. However, the available research predominantly focuses on more common and high-production-volume phthalates, such as Di(2-ethylhexyl) phthalate (DEHP), Di-n-butyl phthalate (DBP), and Benzyl butyl phthalate (BBP).
Consequently, it is not possible to provide an article with detailed research findings and data tables on the environmental presence and concentrations of this compound in the following specified areas:
Environmental Occurrence and Spatial Distribution of N Hexyl 1 Ethylbutyl Phthalate
Distribution in Terrestrial Ecosystems
Atmospheric Particulates and Indoor Dust
This lack of specific data indicates that n-Hexyl 1-Ethylbutyl Phthalate (B1215562) may not be a significant environmental contaminant, or it has not been a focus of environmental monitoring and research to date.
Sources and Pathways of Environmental Introduction
Specific data on the sources and pathways for the environmental introduction of n-Hexyl 1-Ethylbutyl Phthalate are not available in the scientific literature. General pathways for phthalates include:
Global and Regional Environmental Monitoring Studies
There are no available global or regional environmental monitoring studies that have specifically measured concentrations of this compound in air, water, soil, sediment, or biota. Monitoring programs prioritize substances on regulatory lists or those known to be in widespread use, which does not currently appear to include this specific phthalate isomer.
Due to the absence of data, no data tables can be generated.
Environmental Fate and Transport Mechanisms of N Hexyl 1 Ethylbutyl Phthalate
Sorption and Desorption Dynamics in Environmental Compartments
Sorption to soil and sediment is a critical process that dictates the mobility and bioavailability of chemical compounds in the environment.
Adsorption to Soil Particulates and Sediments
No specific studies detailing the adsorption coefficients (such as K_d_ or K_oc_) or the general adsorption behavior of n-Hexyl 1-Ethylbutyl Phthalate (B1215562) to soil particulates or sediments were identified in the available literature. For other phthalates, adsorption is a known and significant process, but quantitative data for this specific isomer is missing.
Influence of Organic Carbon Content and Mineralogy on Sorption
The interaction of phthalates with soil and sediment is generally influenced by the organic carbon content and the mineral composition of the solid phases. However, no research was found that specifically investigates how these factors affect the sorption and desorption of n-Hexyl 1-Ethylbutyl Phthalate.
Volatilization and Atmospheric Exchange Processes
Volatilization from soil and water surfaces can be a significant transport pathway for semi-volatile organic compounds. There is currently no available data or research on the Henry's Law constant, vapor pressure, or measured rates of volatilization for this compound. Consequently, its potential for atmospheric transport and exchange remains uncharacterized.
Migration Kinetics from Polymer Matrices into Aqueous Phases
Phthalates are not chemically bound to polymer matrices and can migrate into surrounding environments. nih.govnih.govd-nb.info The rate of this migration is influenced by factors such as temperature, the type of polymer, and the nature of the contact liquid. bg.ac.rs Despite the general understanding of this process for the broader class of phthalates, no studies were found that specifically quantify the migration kinetics of this compound from any polymer matrix into water.
Hydrolytic Stability and Abiotic Transformation in Aqueous Systems
Hydrolysis is a key abiotic degradation pathway for many organic esters in aqueous environments.
Influence of Temperature on Hydrolysis Kinetics
Hydrolysis is a key abiotic degradation pathway for phthalate esters in the environment, involving the cleavage of the ester bonds to form phthalic acid and the corresponding alcohols. The rate of this reaction is significantly influenced by environmental factors, most notably temperature and pH.
For high-molecular-weight phthalates, aqueous hydrolysis is generally a slow process under typical environmental conditions (neutral pH and ambient temperature). For instance, the half-life for the hydrolysis of some high-molecular-weight phthalates can be on the order of years. However, the rate of hydrolysis is expected to increase with a rise in temperature. This is because higher temperatures provide the necessary activation energy for the reaction to proceed more rapidly.
Research on other phthalates, such as DEHP, has shown that hydrolysis rates increase with rising pH and temperature, particularly in environments like deep landfills. epa.gov The Arrhenius equation, a fundamental principle in chemical kinetics, mathematically describes this relationship, where the rate constant of a reaction increases exponentially with temperature.
Table 1: Illustrative Hydrolysis Rate Constants for a High-Molecular-Weight Phthalate Ester at Various Temperatures
| Temperature (°C) | Pseudo-First-Order Rate Constant (k) (s⁻¹) |
| 10 | 1.0 x 10⁻⁹ |
| 20 | 2.5 x 10⁻⁹ |
| 30 | 6.0 x 10⁻⁹ |
| 40 | 1.4 x 10⁻⁸ |
Note: This table provides hypothetical data to illustrate the expected trend for a high-molecular-weight phthalate like this compound, as specific experimental data for this compound is not available.
Biogeochemical Transformation and Degradation Pathways of N Hexyl 1 Ethylbutyl Phthalate
Microbial Degradation Pathways and Mechanisms
Microbial degradation is the principal method for the complete mineralization of phthalate (B1215562) esters in the environment. nih.gov The process is initiated by the hydrolytic cleavage of the ester bonds, a critical step that transforms the lipophilic diester into more water-soluble intermediates, which are then further metabolized.
A wide variety of microorganisms capable of degrading phthalates have been isolated from diverse environments, including soil, water, and sediment. These organisms possess the specific enzymatic machinery required to utilize phthalates as a source of carbon and energy.
Numerous bacterial species have been identified as effective degraders of PAEs. These belong to a broad range of phyla, including Proteobacteria, Actinobacteria, and Firmicutes. sysu.edu.cn Genera such as Rhodococcus, Gordonia, Arthrobacter, Bacillus, Pseudomonas, Acinetobacter, and Paenarthrobacter are frequently cited for their robust phthalate-degrading capabilities. nih.govsysu.edu.cn For instance, Paenarthrobacter sp. strain Shss has been shown to efficiently degrade di-n-butyl phthalate (DBP) at high concentrations. nih.gov
In many environments, the complete mineralization of phthalates is not accomplished by a single bacterial species but by a microbial consortium. plos.org These consortia consist of different species that perform complementary metabolic functions. For example, one species might hydrolyze the phthalate diester to phthalic acid, which is then consumed and degraded by another species in the community. ijplantenviro.com A stable bacterial consortium designated K1, containing genera such as Comamonadaceae, Achromobacter, and Pseudomonas, demonstrated a high capacity for degrading di(2-ethylhexyl) phthalate (DEHP). nih.govresearchgate.netiwaponline.com The synergistic interactions within these consortia often lead to more efficient and complete degradation than can be achieved by individual strains. plos.org
Table 1: Selected Bacterial Strains and Consortia Involved in Phthalate Degradation
| Microorganism | Phthalate(s) Degraded | Reference |
| Paenarthrobacter sp. Shss | Di-n-butyl phthalate (DBP), Dimethyl phthalate (DMP), Diethyl phthalate (DEP) | nih.gov |
| Rhodococcus sp. 2G | Multiple PAEs including DBP and DEHP | sysu.edu.cn |
| Gordonia sp. 5F | Di(2-ethylhexyl) phthalate (DEHP) and other bulky PAEs | acs.org |
| Achromobacter sp. W-1 | Di-n-butyl phthalate (DBP) | mdpi.com |
| Bacterial Consortium K1 | Di(2-ethylhexyl) phthalate (DEHP) | nih.govresearchgate.net |
| Bacterial Consortium LV-1 | Di-n-butyl phthalate (DBP) | plos.org |
Identification and Characterization of Phthalate-Degrading Microorganisms
Fungal and Phytoplankton Involvement
Besides bacteria, various fungal species are also known to metabolize phthalates. Genera such as Aspergillus, Penicillium, Fusarium, Trichoderma, and Polyporus have been documented for their ability to break down these compounds. nih.govresearcher.lifemdpi.comresearchgate.net For example, Aspergillus flavus has been shown to mineralize DBP, utilizing it as a sole carbon source. mdpi.com Fungal degradation of phthalates often occurs through the action of extracellular enzymes. nih.gov
Phytoplankton, including various species of microalgae and cyanobacteria, also contribute to the biogeochemical transformation of phthalates. researchgate.netirjse.in Studies have shown that marine microalgae such as Cylindrotheca closterium, Dunaliella salina, and Chaetoceros muelleri can biodegrade both diethyl phthalate (DEP) and DBP. nih.gov The degradation can be mediated by both extracellular and intracellular enzymes. nih.gov Similarly, cyanobacteria like Anabaena flos-aquae and Microcystis aeruginosa are capable of metabolizing phthalate esters. researchgate.net
Table 2: Selected Fungal and Phytoplankton Species in Phthalate Degradation
| Organism Type | Species/Genus | Phthalate(s) Degraded | Reference |
| Fungus | Aspergillus flavus | Di-n-butyl phthalate (DBP) | mdpi.com |
| Fungus | Aspergillus japonicus | Di(2-ethylhexyl) phthalate (DEHP) | researcher.life |
| Fungus | Penicillium brocae | Di(2-ethylhexyl) phthalate (DEHP) | researcher.life |
| Fungus | Trichoderma harzianum | Di-n-butyl phthalate (DBP) | nih.gov |
| Fungus | Neurospora sitophyla | Di-n-butyl phthalate (DBP) | nih.gov |
| Marine Microalgae | Cylindrotheca closterium | Diethyl phthalate (DEP), Di-n-butyl phthalate (DBP) | nih.gov |
| Cyanobacteria | Anabaena flos-aquae | Dimethyl phthalate (DMP), DEP, DBP | researchgate.net |
Enzymatic Biotransformation Processes
The primary enzymes responsible for initiating phthalate degradation are esterases and hydrolases. nih.gov These enzymes catalyze the hydrolysis of the ester bonds that link the phthalic acid core to the alcohol side chains. acs.org Phthalate hydrolases often belong to the serine hydrolase superfamily and possess a conserved catalytic triad (commonly Ser-Asp-His) in their active site, which is essential for catalysis. mdpi.comresearchgate.net The activity of these enzymes can be influenced by environmental factors such as temperature and pH. mdpi.combtsjournals.com For example, bacterial hydrolases often function optimally in neutral to alkaline conditions, whereas fungal enzymes may be more active in acidic environments. btsjournals.com While some hydrolases are specific to either diesters or monoesters, others have broad substrate specificity and can hydrolyze a variety of phthalate compounds. acs.orgmdpi.com
The biodegradation of a phthalate diester like n-Hexyl 1-Ethylbutyl Phthalate proceeds via a stepwise hydrolysis pathway. nih.govresearchgate.net This is the most common transformation pathway observed in microorganisms. nih.gov
The process involves two main steps:
First Hydrolysis : An esterase or hydrolase attacks one of the two ester bonds of the phthalate diester. This reaction cleaves one of the alcohol side chains (either n-hexanol or 1-ethylbutanol), resulting in the formation of a monoalkyl phthalate intermediate (mono-n-hexyl phthalate or mono-1-ethylbutyl phthalate). researchgate.netfrontiersin.org This initial step is often considered the most critical in the degradation process. mdpi.com
Second Hydrolysis : The resulting monoalkyl phthalate is then acted upon by the same or a different hydrolase (a monoesterase), which cleaves the remaining ester bond. nih.govresearchgate.net This second hydrolysis releases the other alcohol molecule and the central aromatic structure, phthalic acid. researchgate.netnih.gov
This sequential conversion from a hydrophobic diester to a monoester and finally to the more hydrophilic phthalic acid is a universal strategy employed by microbes to begin the process of mineralizing these widespread environmental contaminants. mdpi.comresearchgate.net
Catabolic Pathways of Phthalic Acid Metabolism (e.g., ortho- and meta-pathways)
Once this compound is hydrolyzed to phthalic acid, microorganisms employ specific catabolic pathways to further break down the aromatic ring. Under aerobic conditions, the degradation of phthalic acid predominantly proceeds through conversion to protocatechuate (3,4-dihydroxybenzoic acid). nih.govresearchgate.net This central intermediate is then funneled into one of two main ring-cleavage pathways: the ortho-cleavage pathway or the meta-cleavage pathway. nih.govresearchgate.net
In the ortho-cleavage pathway (also known as the β-ketoadipate pathway), the aromatic ring of protocatechuate is cleaved between the two hydroxyl groups (intradiol cleavage) by the enzyme protocatechuate 3,4-dioxygenase. This leads to the formation of β-carboxy-cis,cis-muconate, which is subsequently converted through a series of reactions into succinyl-CoA and acetyl-CoA, intermediates of the central carbon metabolism (Krebs cycle).
Conversely, the meta-cleavage pathway involves the cleavage of the protocatechuate ring adjacent to one of the hydroxyl groups (extradiol cleavage) by protocatechuate 4,5-dioxygenase. This results in the formation of 2-hydroxy-4-carboxymuconic semialdehyde, which is further metabolized to pyruvate and acetaldehyde, also feeding into central metabolic pathways. researchgate.net The specific pathway utilized depends on the microbial species and the genetic makeup of the enzymes they possess. nih.gov
Under anaerobic conditions, the degradation of phthalic acid follows a different route. It is typically activated to phthaloyl-CoA, which is then decarboxylated to benzoyl-CoA. nih.gov Benzoyl-CoA is a central intermediate in the anaerobic degradation of many aromatic compounds and is further metabolized through various reduction pathways. nih.gov
Factors Influencing Microbial Degradation Rates
The efficiency and rate of microbial degradation of this compound are significantly influenced by a variety of environmental factors.
Temperature plays a crucial role in the metabolic activity of microorganisms responsible for phthalate degradation. Generally, an increase in temperature up to an optimal point enhances the rate of degradation. For instance, studies on the degradation of various phthalates have shown optimal temperatures typically ranging from 30°C to 35°C. nih.govsemanticscholar.org Extreme temperatures, both high and low, can inhibit microbial growth and enzymatic activity, thereby slowing down the degradation process.
The pH of the environment also has a profound impact on microbial degradation. Most bacteria involved in phthalate degradation thrive in neutral to slightly alkaline conditions, with an optimal pH range of 7.0 to 8.0. nih.govsemanticscholar.org Acidic or highly alkaline conditions can denature the enzymes essential for the breakdown of phthalates.
Table 1: Effect of Temperature and pH on Phthalate Degradation (Illustrative Data)
| Phthalate Ester | Microorganism | Optimal Temperature (°C) | Optimal pH | Degradation Efficiency (%) | Time (hours) |
|---|---|---|---|---|---|
| Di-n-butyl phthalate (DBP) | Achromobacter sp. W-1 | 35 | 7.0 | 100 | 30 |
| Di-(2-ethylhexyl) phthalate (DEHP) | Ochrobactrum anthropi strain L1-W | 30 | 6.0 | 98.7 | 72 |
| Mixed Phthalates (DMP, DBP, DnOP) | Gordonia sp. | 30 | 7.0 | 100 | 120 |
The availability of essential nutrients such as nitrogen and phosphorus is critical for microbial growth and the synthesis of enzymes required for phthalate degradation. A balanced supply of these nutrients can significantly enhance the rate of biodegradation. Conversely, nutrient-limited environments may see slower degradation rates as microbial populations are unable to thrive.
Salinity is another important factor, particularly in marine and estuarine environments. High salt concentrations can exert osmotic stress on microorganisms, potentially inhibiting their degradation capabilities. However, some halotolerant bacterial strains have been shown to effectively degrade phthalates even in saline conditions. For example, a halotolerant Ochrobactrum anthropi strain demonstrated optimal degradation of DEHP at a NaCl concentration of 10 g/L. nih.gov
The presence or absence of oxygen fundamentally alters the degradation pathways and rates of phthalates. Aerobic degradation is generally faster and more efficient for many organic pollutants, including phthalates. ijplantenviro.com Under aerobic conditions, dioxygenase enzymes are utilized to initiate the breakdown of the aromatic ring, as described in the ortho- and meta-cleavage pathways. nih.govresearchgate.net
In anaerobic environments, such as sediments and landfills, the degradation of phthalates is significantly slower. acs.org Anaerobic microorganisms utilize alternative electron acceptors like nitrate, sulfate, or carbon dioxide for respiration. The degradation pathway, as mentioned earlier, proceeds through the formation of benzoyl-CoA. nih.gov Facultative anaerobes are capable of degrading phthalates under both oxygen-rich and oxygen-poor conditions, often employing hybrid metabolic pathways. nih.gov
Photodegradation Mechanisms and Environmental Relevance
In addition to microbial processes, this compound can undergo photodegradation, a process where light energy drives chemical breakdown. The primary mechanism involves the absorption of ultraviolet (UV) radiation, which can lead to the cleavage of the ester bonds or modifications to the aromatic ring. frontiersin.org The photodegradation of phthalates can be direct, through the absorption of light by the phthalate molecule itself, or indirect, mediated by photosensitizing substances present in the environment.
The environmental relevance of photodegradation depends on factors such as the intensity of solar radiation, the depth of water, and the presence of substances that can absorb or scatter light. In sunlit surface waters, photodegradation can be a significant removal pathway. The process can lead to the formation of various intermediates, including hydroxylated phthalates and, in some cases, ring-opening byproducts. frontiersin.org The presence of photocatalysts, such as titanium dioxide (TiO2), can significantly enhance the rate of photodegradation. frontiersin.org
Synergistic and Antagonistic Effects in Mixed Degradation Systems
In natural environments, this compound rarely exists in isolation. It is often part of a complex mixture of other pollutants. The presence of these co-contaminants can have synergistic or antagonistic effects on its degradation.
A synergistic effect may occur in a microbial consortium where different species work together to degrade a mixture of phthalates more efficiently than any single species could alone. nih.gov For example, one species might be proficient at degrading the long-chain this compound to phthalic acid, while another species specializes in the rapid metabolism of phthalic acid, preventing its accumulation and potential feedback inhibition. nih.gov The presence of a readily degradable carbon source can also sometimes enhance the degradation of a more recalcitrant compound through co-metabolism.
Table 2: Degradation of Mixed Priority Phthalate Esters by a Synthetic Bacterial Consortium (Illustrative Data)
| Phthalate Ester | Initial Concentration (mg/L) | Degradation (%) after 48h | Degradation (%) after 72h |
|---|---|---|---|
| Dimethyl phthalate (DMP) | 250 | 100 | 100 |
| Diethyl phthalate (DEP) | 250 | 100 | 100 |
| Di-n-butyl phthalate (DBP) | 250 | 100 | 100 |
| Butyl benzyl (B1604629) phthalate (BBP) | 250 | 100 | 100 |
| Bis(2-ethylhexyl) phthalate (DEHP) | 250 | - | 100 |
| Di-n-octyl phthalate (DOP) | 250 | - | 62.5 |
Data adapted from a study on a synthetic bacterial consortium degrading a mixture of six priority phthalates. nih.gov
: Bioremediation and Phytoremediation Strategies for Phthalate-Contaminated Environments
The remediation of environments contaminated with phthalates, including this compound, is a significant environmental challenge. Bioremediation and phytoremediation are two promising, cost-effective, and eco-friendly approaches that harness biological processes to degrade or remove these pollutants. While specific research on this compound is limited, the principles of these remediation strategies can be inferred from studies on structurally similar phthalates, particularly those with branched and long alkyl chains like di-(2-ethylhexyl) phthalate (DEHP).
Bioremediation Strategies
Bioremediation of phthalate-contaminated environments primarily relies on the metabolic activities of microorganisms, including bacteria and fungi, to break down the phthalate esters into less harmful compounds. The effectiveness of bioremediation is influenced by the chemical structure of the phthalate, with factors such as the length and branching of the alkyl chains playing a crucial role. Generally, phthalates with longer and more branched alkyl chains, such as this compound, are considered more resistant to biodegradation than those with shorter, linear chains. nih.gov
The initial step in the microbial degradation of phthalates involves the enzymatic hydrolysis of the ester bonds by esterases or lipases. This process cleaves the phthalate diester into a monoester and an alcohol, which are subsequently converted to phthalic acid and the corresponding alcohols. d-nb.infonih.gov Phthalic acid is then further metabolized through various aerobic and anaerobic pathways, ultimately leading to its mineralization into carbon dioxide and water. d-nb.infonih.gov
A variety of microorganisms have been identified for their ability to degrade phthalates. For instance, bacterial genera such as Rhodococcus, Gordonia, Pseudomonas, Bacillus, and Nocardia have demonstrated the capacity to degrade DEHP, a phthalate with a branched alkyl chain similar to this compound. nih.goviwaponline.com Fungi, including species from the genera Aspergillus, Fusarium, and Pleurotus, are also known to effectively degrade phthalates. mdpi.commdpi.com These microorganisms can be employed in various bioremediation techniques, such as:
Bioaugmentation: This strategy involves the introduction of specific microbial strains or consortia with known phthalate-degrading capabilities into a contaminated site to enhance the rate of degradation.
Biostimulation: This approach focuses on stimulating the growth and activity of indigenous phthalate-degrading microorganisms by adding nutrients, oxygen, or other growth-limiting factors to the contaminated environment.
The efficiency of these bioremediation strategies can be influenced by several environmental factors, including pH, temperature, oxygen availability, and the presence of other organic compounds. nih.gov
Phytoremediation Strategies
Phytoremediation utilizes plants to remove, degrade, or contain contaminants from soil, sediment, and water. jeeng.netnih.gov For phthalates, several mechanisms of phytoremediation are relevant:
Phytoextraction: Plants absorb phthalates from the soil through their roots and translocate them to their shoots, where they can be harvested and removed from the site.
Phytodegradation: Plants and their associated microorganisms break down phthalates into less toxic substances.
Rhizodegradation: This process involves the degradation of phthalates in the soil by microorganisms that are stimulated by the presence of plant roots.
Research has shown that various plant species, including grasses and legumes, have the potential for phytoremediation of phthalate-contaminated soils. For example, a field study on the phytoremediation of soils contaminated with DEHP and dibutyl phthalate (DBP) demonstrated that alfalfa (Medicago sativa), perennial ryegrass (Lolium perenne), and tall fescue (Festuca arundinacea) could effectively remove these phthalates from the soil. researchgate.net The study also highlighted that intercropping different plant species could enhance the phytoextraction efficiency. researchgate.net
The uptake and translocation of phthalates by plants can be influenced by the physicochemical properties of the phthalate, such as its hydrophobicity. Higher molecular weight and more hydrophobic phthalates, like this compound, tend to have lower bioavailability in the soil, which can limit their uptake by plants. kent.ac.uk
The following table summarizes research findings on the bioremediation and phytoremediation of phthalates with structural similarities to this compound.
| Remediation Strategy | Organism/Plant | Target Phthalate(s) | Key Findings |
| Bioremediation | Nocardia asteroides LMB-7 | Di-(2-ethylhexyl) phthalate (DEHP) | Degraded 97.11% of 400 mg/L DEHP within 24 hours under optimal conditions. nih.gov |
| Aspergillus flavus | Dibutyl phthalate (DBP) | Mineralized 99.34% of 100 mg/L DBP within 15 days. mdpi.com | |
| Bacillus sp. | Di-(2-ethylhexyl) phthalate (DEHP) | Isolated from activated sludge and showed effective degradation of DEHP. iwaponline.com | |
| Phytoremediation | Alfalfa (Medicago sativa), Perennial ryegrass (Lolium perenne), Tall fescue (Festuca arundinacea) | DEHP, Dibutyl phthalate (DBP) | Intercropping of these species was effective in removing PAEs from contaminated soil. researchgate.net |
| Garden Lettuce (Lactuca sativa) | Dibutyl phthalate (DBP) | Demonstrated significant DBP absorption capability in hydroponic systems. mdpi.com | |
| Various native weeds and grasses | Heavy metals and various organic pollutants | Showed potential for phytoextraction in complex polluted sites. epa.gov |
Synthetic Methodologies and Structural Derivatization for Research Applications of N Hexyl 1 Ethylbutyl Phthalate
Esterification Reactions for Phthalate (B1215562) Synthesis in Academic Settings
The primary route for synthesizing n-hexyl 1-ethylbutyl phthalate, like other phthalate diesters, is through the esterification of phthalic anhydride with the corresponding alcohols. This process is typically conducted in two stages: a rapid, non-catalytic formation of a monoester, followed by a slower, catalyzed conversion of the monoester to the diester. researchgate.net
Reaction of Phthalic Anhydride with Specific Alcohols
The synthesis of this compound involves the reaction of phthalic anhydride with n-hexanol and 1-ethylbutanol. The initial step is a facile nucleophilic addition of an alcohol to one of the carbonyl groups of the phthalic anhydride, leading to the ring-opening and formation of a monoester. researchgate.netasianpubs.org This first stage is very fast and can occur at temperatures below 100°C. researchgate.net
A general representation of the two-step reaction is as follows:
Monoester Formation: Phthalic Anhydride + Alcohol → Monoalkyl Phthalate
Diester Formation: Monoalkyl Phthalate + Second Alcohol → Dialkyl Phthalate + Water
In a mixed-ester synthesis, reacting phthalic anhydride first with the lower molecular weight alcohol to form the half-ester, and then reacting the half-ester with the higher alcohol, can lead to a product containing a high percentage of the desired mixed ester. google.com
Catalytic Approaches in Esterification (e.g., acid catalysts, ion-exchange resins)
A variety of catalysts can be employed to facilitate the second, slower stage of phthalate ester synthesis. The choice of catalyst influences reaction conditions, yield, and the environmental impact of the process.
Homogeneous Acid Catalysts: Strong mineral acids like sulfuric acid are effective and were among the first catalysts used for this reaction, allowing for lower reaction temperatures (140-160°C). google.comepa.govepa.gov Other acid catalysts include p-toluenesulfonic acid and methanesulfonic acid. researchgate.netgoogle.com While effective, these catalysts can be corrosive, difficult to separate from the final product, and can lead to byproducts and coloration. google.comresearchgate.net
Heterogeneous Catalysts and Ion-Exchange Resins: To overcome the drawbacks of homogeneous catalysts, solid acid catalysts have been developed. These offer significant advantages, including easier separation from the reaction mixture (often by simple filtration), potential for regeneration and reuse, reduced corrosivity, and often higher selectivity, leading to purer products. researchgate.net
Ion-Exchange Resins: Cationic ion-exchange resins, particularly macroporous types like Amberlyst, have proven to be versatile and effective catalysts for esterification. researchgate.net They function as solid-supported sources of acidic protons. Their catalytic activity can vary based on their specific properties, with one study finding the order of activity to be Amberlyst-36 > Indion-130 > Amberlyst-15. researchgate.net These resins are considered environmentally friendly alternatives to traditional liquid acids. researchgate.netbritannica.com
Other Solid Catalysts: A range of other solid catalysts have been investigated for phthalate synthesis, including:
Acid-treated clays. researchgate.net
Heteropolyacids, which have shown high activity, achieving complete conversion of phthalic anhydride in some cases. researchgate.net
Acid-functionalized ionic liquids, which offer good catalytic performance and can be reused multiple times without significant loss of activity. researchgate.net
Metal oxides and bimetallic complexes, such as those based on zirconium, titanium, and tin. researchgate.netgoogle.com
The following table summarizes key characteristics of different catalytic approaches.
| Catalyst Type | Examples | Advantages | Disadvantages |
| Homogeneous Acid | Sulfuric acid, p-Toluenesulfonic acid | High catalytic activity, lower reaction temperatures | Corrosive, difficult to separate, product contamination, waste generation |
| Ion-Exchange Resins | Amberlyst-15, Amberlyst-36, Indion-130 | Easily separated, reusable, non-corrosive, environmentally friendly | May have lower thermal stability than other solid catalysts |
| Heteropolyacids | Preyssler and Wells–Dawson structures | High activity and selectivity | Can be expensive, potential for leaching |
| Ionic Liquids | HSO3-functionalized imidazolium salts | Reusable, high conversion rates, environmentally friendly | Relatively new technology, potential cost issues |
Synthesis of Isomerically Pure Compounds and Reference Standards
The production of isomerically pure this compound is crucial for its use as an analytical reference standard. accustandard.com These standards are essential for the accurate identification and quantification of the compound in complex matrices such as environmental samples or consumer products. accustandard.comfujifilm.com The synthesis of these standards requires high-purity starting materials (phthalic anhydride, n-hexanol, and 1-ethylbutanol) and controlled reaction conditions to minimize the formation of isomeric byproducts, such as di-n-hexyl phthalate or di(1-ethylbutyl) phthalate.
Following the synthesis, rigorous purification is necessary. This is typically achieved through chromatographic techniques, such as column chromatography or high-performance liquid chromatography (HPLC), which can effectively separate the desired mixed ester from any unreacted starting materials or symmetrical diester byproducts. researchgate.net The final purity of the reference standard is confirmed using analytical methods like Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. nih.gov Several chemical suppliers specialize in providing a wide range of phthalate reference standards, including single-component and deuterated versions, to meet the needs of analytical laboratories. accustandard.comaccustandard.com
Preparation of Isotopically Labeled this compound for Mechanistic and Tracing Studies
Isotopically labeled compounds are invaluable tools in analytical chemistry and environmental science. nih.gov Labeled this compound, typically incorporating stable isotopes like deuterium (²H or D) or carbon-13 (¹³C), serves two primary purposes:
Internal Standards in Analytical Methods: Isotope dilution mass spectrometry is considered a highly precise method for quantifying analytes at very low concentrations. nih.gov In this technique, a known amount of the isotopically labeled analog is added to a sample before processing. Because the labeled standard has nearly identical chemical and physical properties to the native analyte, it can correct for losses during sample extraction and cleanup, as well as for matrix effects during instrumental analysis, leading to highly accurate and reproducible results. mdpi.com
Mechanistic and Tracing Studies: Labeled compounds can be used to trace the environmental fate and metabolic pathways of this compound. By introducing the labeled compound into a system (e.g., an environmental microcosm or a biological system), researchers can track its transport, degradation, and transformation by monitoring the unique mass of the labeled substance and its metabolites.
An efficient and common synthetic route for preparing deuterium-labeled phthalate esters starts with a labeled precursor, such as o-xylene-D₁₀. nih.gov This starting material is then taken through a series of reactions to produce labeled phthalic anhydride, which is subsequently esterified with the appropriate alcohols (n-hexanol and 1-ethylbutyl) to yield the final labeled product. The isotopic enrichment and chemical purity are then confirmed via mass spectrometry and NMR. nih.gov
Derivatization Techniques for Enhanced Analytical Detectability
While the parent diester this compound is sufficiently volatile and thermally stable for direct analysis by GC-MS, its metabolites, particularly the monoesters (e.g., mono-n-hexyl phthalate), are more polar and less volatile. nih.govresearchgate.net For GC-based analysis, derivatization is often employed to convert these polar metabolites into more volatile and thermally stable forms, improving their chromatographic behavior and detectability. nih.gov
Common derivatization techniques include:
Silylation: This process replaces active hydrogen atoms (e.g., on the carboxylic acid group of the monoester) with a trimethylsilyl (TMS) group. oup.com Silylating agents make the molecule less polar and more amenable to GC analysis. oup.com However, this technique is not selective and can react with other compounds in the sample. nih.gov
Methylation: The carboxylic acid group can be converted to a methyl ester, which is more volatile than the parent acid. researchgate.net
Recent advancements in analytical techniques have focused on eliminating the need for derivatization, which simplifies the analytical procedure, reduces the use of potentially toxic reagents, and saves time. nih.govnih.gov This can be achieved by:
Optimizing GC injection parameters: Careful control of injector temperature, pressure, and time can allow for the analysis of some thermally unstable metabolites without derivatization. nih.govresearchgate.netnih.gov
Using High-Performance Liquid Chromatography (HPLC): HPLC is well-suited for the analysis of polar and thermally labile compounds and does not require derivatization. oup.com It is particularly useful for separating isomeric mixtures of phthalates and their metabolites. oup.com
The following table compares analytical approaches for phthalate metabolites.
| Analytical Technique | Derivatization Requirement | Advantages | Disadvantages |
| GC-MS | Often required for polar metabolites | High resolution and sensitivity, provides structural information | Derivatization adds time, cost, and potential for error |
| GC-MS (Optimized) | Not required | Faster sample preparation, fewer reagents used | Method development can be complex, may not be suitable for all metabolites |
| HPLC-MS/MS | Not required | Ideal for polar and thermally unstable compounds, good for isomers | May have lower chromatographic resolution for some parent phthalates compared to GC |
Advanced Research Perspectives and Methodological Innovations in N Hexyl 1 Ethylbutyl Phthalate Studies
Application of Omics Technologies in Degradation Research
Omics technologies, including metagenomics, proteomics, and metabolomics, offer a comprehensive view of the microbial degradation of phthalates. These approaches have been instrumental in elucidating the complex biological processes involved in breaking down compounds structurally similar to n-Hexyl 1-Ethylbutyl Phthalate (B1215562), and they lay the groundwork for future studies on this specific ester.
Metagenomics allows for the study of the collective genetic material from a community of microorganisms, bypassing the need for culturing individual species. This is particularly useful for identifying novel genes and entire metabolic pathways responsible for the degradation of pollutants in their natural environments.
In studies of soils contaminated with phthalates like di(2-ethylhexyl) phthalate (DEHP), metagenomic sequencing has been used to identify the key microbial players and the functional genes involved in both aerobic and anaerobic degradation. nih.gov Research has shown that bacteria are the primary degraders, with specific phyla such as Actinomycetales being dominant under aerobic conditions, while Gemmatimonadetes, Proteobacteria, Acidobacteria, and Bacteroidetes are more involved in anaerobic environments. nih.gov Metagenomic analysis has also led to the discovery of novel esterase, lipase, and cytochrome P450 genes from previously unlinked bacterial genera like Nocardioides, suggesting a broader range of microorganisms is capable of initiating phthalate breakdown than previously thought. nih.gov
Table 1: Potential Gene Targets for n-Hexyl 1-Ethylbutyl Phetalate Degradation Identified Through Metagenomics of Other Phthalates
| Gene/Enzyme Class | Function in Phthalate Degradation | Example Phthalate Studied | Potential Role in n-Hexyl 1-Ethylbutyl Phthalate Degradation |
|---|---|---|---|
| Esterase/Lipase | Hydrolysis of ester bonds to form monoesters and phthalic acid | Di(2-ethylhexyl) phthalate (DEHP) | Initial breakdown of this compound into monoesters and corresponding alcohols. |
| Cytochrome P450 | Oxidation reactions, potentially involved in side-chain modification | Di(2-ethylhexyl) phthalate (DEHP) | Modification of the hexyl or ethylbutyl side chains to facilitate further degradation. |
| Phthalate Dioxygenase | Ring-hydroxylating enzyme that initiates the breakdown of the phthalic acid ring | Phthalic Acid (PA) | Degradation of the phthalic acid backbone after the ester side chains have been removed. |
This table is illustrative and based on findings for other phthalates. The specific genes for this compound degradation are yet to be identified.
Proteomics focuses on the large-scale study of proteins, particularly their structures and functions. In the context of phthalate degradation, proteomics is used to identify the specific enzymes (proteins) that are produced by microorganisms in response to the presence of a phthalate compound.
By comparing the protein profiles of bacteria grown with and without a phthalate as a carbon source, researchers can identify the key enzymes involved in the degradation pathway. For instance, comparative quantitative proteomics has been used to study Arthrobacter phenanthrenivorans Sphe3, revealing the upregulation of proteins involved in the initial ring-hydroxylation and ring cleavage of aromatic compounds, as well as the specific degradation of phthalate. nih.gov Such studies have confirmed the roles of various hydrolases and dioxygenases in the breakdown of the phthalate structure. nih.govacs.org Differential proteome analysis in sulfate-reducing bacteria has identified that phthalate is initially activated to phthaloyl-CoA by a phthalate CoA ligase, followed by decarboxylation to benzoyl-CoA, a central intermediate in anaerobic degradation. researchgate.netnih.gov
Metabolomics is the scientific study of the set of small molecules (metabolites) present within an organism, cell, or tissue. In biodegradation research, it is a powerful tool for identifying the intermediate products formed during the breakdown of a compound, which helps in reconstructing the degradation pathway.
For example, in the degradation of di-n-butyl phthalate (DBP) by Priestia megaterium, metabolomics revealed three potential degradation pathways, identifying key intermediates such as monobutyl phthalate (MBP), phthalic acid (PA), and protocatechuic acid (PCA). frontiersin.org Similarly, studies on benzyl (B1604629) butyl phthalate (BBP) degradation have used chromatographic and mass-spectrometric analyses to identify intermediates, confirming that the breakdown proceeds through the formation of monoesters and phthalic acid. asm.orgnih.gov These findings highlight that the initial hydrolysis of the ester side chains is a common and crucial step in phthalate degradation. frontiersin.orgnih.gov
Computational Modeling and Predictive Frameworks for Environmental Fate
Computational models are essential tools for predicting the environmental fate of chemicals, including their distribution, persistence, and potential for transport. rsc.org These models integrate a chemical's physicochemical properties with environmental parameters to simulate its behavior in various compartments like air, water, soil, and sediment. researchgate.netrsc.org
While specific models for this compound are not yet developed, existing multimedia fate models can be parameterized to provide initial estimates. These models often highlight that for many phthalates, abiotic degradation processes like hydrolysis and photodecomposition are generally slow and insignificant compared to microbial breakdown. rsc.org The environmental fate of phthalates is largely governed by their physical and chemical properties, which dictate their partitioning between different environmental media. rsc.orgacs.org For instance, less volatile phthalates tend to have a negligible presence in the atmosphere but may partition to organic-rich soils and sediments. researchgate.net
Table 2: Key Parameters for Modeling the Environmental Fate of this compound
| Parameter | Description | Importance for Modeling |
|---|---|---|
| Molecular Weight | The sum of the atomic weights of the atoms in a molecule. | Influences volatility and transport. |
| Vapor Pressure | The pressure exerted by a vapor in thermodynamic equilibrium with its condensed phases at a given temperature. | Determines partitioning between air and other compartments. |
| Water Solubility | The maximum amount of a substance that can be dissolved in a given amount of water. | Affects transport in aquatic systems and bioavailability. |
| Octanol-Water Partition Coefficient (Kow) | The ratio of the concentration of a chemical in octanol (B41247) and water at equilibrium. | Indicates the tendency of a chemical to partition into organic matter (soil, sediment, biota). |
Specific values for this compound need to be experimentally determined or estimated for accurate modeling.
Interdisciplinary Approaches in Phthalate Research
Understanding the full impact of phthalates like this compound requires a multidisciplinary approach that integrates chemistry, microbiology, toxicology, and environmental science. The PROTECT Center, for example, utilizes a multi-project, multi-institution collaboration to study the transport and exposure pathways of contaminants, including phthalates. youtube.com Such integrated approaches are necessary to connect the environmental fate of a compound with its potential for human exposure and subsequent health outcomes. frontiersin.org This involves not only studying the degradation of the parent compound but also understanding the biological effects of its metabolites.
Future Research Directions and Unanswered Questions in this compound Science
The current body of scientific literature reveals a significant knowledge gap specifically concerning this compound. While research on other phthalates provides a valuable foundation, dedicated studies on this compound are essential. Key future research directions and unanswered questions include:
Biodegradation Pathways: What are the specific microbial species and enzymatic pathways responsible for the degradation of this compound in various environments (e.g., soil, water, sediment)? Do the degradation pathways differ under aerobic and anaerobic conditions?
Application of Omics: How can metagenomics, proteomics, and metabolomics be applied to identify the unique genes, enzymes, and metabolic intermediates involved in the breakdown of this compound?
Environmental Fate Modeling: What are the key physicochemical properties of this compound that need to be determined to develop accurate environmental fate and transport models? How does its environmental behavior compare to that of more well-studied phthalates?
Toxicity of Intermediates: What are the degradation products of this compound, and what is their toxicological profile compared to the parent compound?
Interdisciplinary Studies: How can integrated research efforts, combining environmental monitoring, biodegradation studies, and toxicological assessments, provide a comprehensive risk profile for this compound?
Addressing these questions through targeted research will be crucial for accurately assessing the environmental risks associated with this compound and for developing effective strategies for its potential remediation. nih.govnih.gov
Q & A
Basic Research Questions
Q. How can n-Hexyl 1-Ethylbutyl Phthalate be accurately quantified in environmental or biological samples?
- Methodological Answer : Gas chromatography-mass spectrometry (GC-MS) is the gold standard for quantification. Optimal separation can be achieved using specific capillary columns (e.g., 30 m × 0.25 mm ID, 0.25 µm film thickness), with retention time data for structurally similar phthalates serving as a reference (e.g., n-Hexyl decyl phthalate at 31.680 min under defined conditions) . For composite samples, safety factors (e.g., 60%) should be applied to account for inter-laboratory variability, as recommended in standardized protocols .
Q. What toxicological endpoints are critical for assessing reproductive and developmental toxicity?
- Methodological Answer : Rodent models are widely used to evaluate testicular genotoxicity. Key endpoints include DNA damage (via comet assay) and apoptosis (via TUNEL assay) in male rat offspring exposed in utero. Dose-response studies should employ oral gavage at gestational stages corresponding to gonadal development, with post-natal evaluations at 60–90 days .
Q. How do metabolic pathways influence the interpretation of phthalate exposure data?
- Methodological Answer : Urinary metabolites (e.g., monoester derivatives) are primary biomarkers. Studies should use liquid chromatography-tandem mass spectrometry (LC-MS/MS) with isotope dilution for precision. For example, correlations between consumer product use and metabolite concentrations (e.g., MCOP, MCNP) require adjustments for covariates like handwashing frequency to reduce exposure misclassification .
Advanced Research Questions
Q. What experimental designs minimize confounding when studying endocrine-disrupting effects?
- Methodological Answer : Cross-sectional epidemiological studies (e.g., NHANES) should employ multivariate regression models to adjust for BMI, diet, and co-exposure to other phthalates. In vivo models must include control groups exposed to vehicle-only formulations and blinded histopathological evaluations to reduce bias . For mechanistic studies, transcriptomic profiling of PPAR-α/γ pathways in liver or adipose tissue is recommended .
Q. How can contradictions in phthalate exposure trends across studies be resolved?
- Methodological Answer : Temporal trends (e.g., declining urinary metabolites in KoNEHS data) may reflect regulatory changes or shifts in consumer product composition. Sensitivity analyses should stratify populations by age, geographic region, and product usage patterns. Expert elicitation frameworks (e.g., confidence-level surveys) can identify high-priority research gaps, such as interactions between phthalates and emerging替代plasticizers .
Q. What methodologies enhance cumulative risk assessments for phthalates?
- Methodological Answer : Cumulative risk models must integrate dose-additivity principles and probabilistic exposure scenarios. The National Academies’ framework recommends prioritizing health outcomes (e.g., reproductive, hepatic) with robust dose-response data, while using in vitro high-throughput screening to identify understudied endpoints like oxidative stress . Bayesian networks can quantify uncertainty in exposure pathways .
Q. How can analytical protocols detect low-abundance phthalate metabolites in complex matrices?
- Methodological Answer : Solid-phase extraction (SPE) coupled with LC-MS/MS improves sensitivity for metabolites in urine. Isotope-labeled internal standards (e.g., this compound-d4) should be spiked pre-extraction to correct for matrix effects. Method validation must include recovery rates (70–120%) and limits of detection (LODs) below 0.1 ng/mL .
Q. What strategies validate mechanistic hypotheses linking phthalates to obesity?
- Methodological Answer : Transcriptome-wide association studies (TWAS) in adipose tissue can identify gene networks perturbed by phthalates (e.g., lipid metabolism genes). Complementary in vitro assays using 3T3-L1 adipocytes should assess adipogenesis under physiologically relevant concentrations (1–100 µM). Longitudinal cohort data must control for dietary phthalate sources (e.g., packaged foods) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
